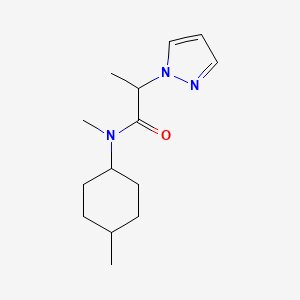
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide increases the release of these neurotransmitters, leading to improved motor function, cognitive function, and reduced seizure activity.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It increases the release of dopamine, acetylcholine, and glutamate, which are important neurotransmitters involved in motor function, cognition, and seizure activity. 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers. However, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide for these disorders. Another area of interest is the development of new analogs of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide with improved selectivity and potency. Finally, there is a need for further studies on the biochemical and physiological effects of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide to better understand its mechanism of action.
Synthesis Methods
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide can be synthesized through a multistep process starting from 2,6-dichloropyridine. The first step involves the conversion of 2,6-dichloropyridine to 2,6-dichloro-4-nitropyridine, which is then reduced to 2,6-dichloro-4-aminopyridine. The final step involves the reaction of 2,6-dichloro-4-aminopyridine with N,N-dimethylpropanediamine and acetic anhydride to yield 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide.
Scientific Research Applications
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In Alzheimer's disease, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In epilepsy, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce seizure activity and increase seizure threshold.
properties
IUPAC Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)9-5-6-12-10(7-9)14(3)4/h5-8H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKNRULOMYEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)


